Benzyl Alcohol

C7H8O

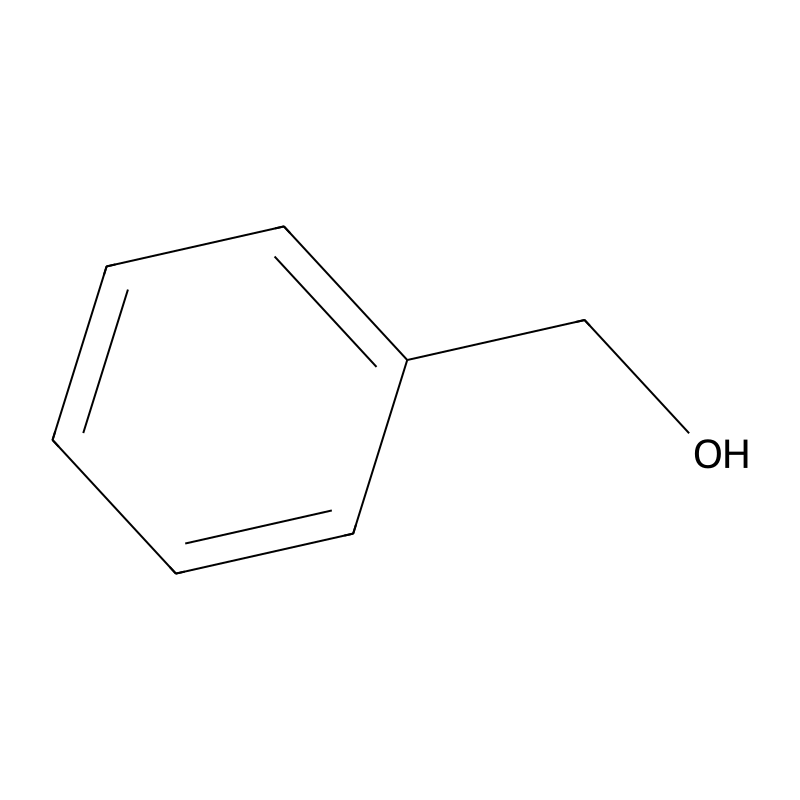

C6H5CH2OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C7H8O

C6H5CH2OH

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in water, ethanol and ether

In water, 42,900 mg/L at 25 °C

In water, 35,000 mg/L at 20 °C

Soluble in benzene, methanol, chloroform, ethanol, ether, methanol, chloroform and acetone

One gram dissolves in 25 mL water; one vol dissolves in 1.5 vols of 50% ethyl alcohol; freely soluble in 50% alcohol; miscible with absolute and 94% alcohol, ether, chloroform.

42.9 mg/mL at 25 °C

Solubility in water, g/100ml: 4

slightly soluble in water, soluble in organic solvents, oils

miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

Solvent for Inks, Paints, and Lacquers

Scientific Field: Industrial Chemistry and Material Science

Application Summary: Benzyl Alcohol is an important feedstock for the synthesis of pharmaceuticals and is used as a solvent for inks, paints, and lacquers .

Methods of Application: Benzyl Alcohol is mixed with other components to form the solvent used in inks, paints, and lacquers.

Results: The use of Benzyl Alcohol as a solvent has been found to enhance the properties of inks, paints, and lacquers.

Oxidation of Benzyl Alcohols to Aldehydes

Scientific Field: Organic Chemistry and Industrial Production

Application Summary: The oxidation of benzyl alcohols to aldehydes plays a key role in basic organic chemistry and organic industrial production . The carbonyl compounds obtained by the oxidation of benzyl alcohols are widely used in natural products, agricultural chemistry, the fine chemical industry, and other fields .

Methods of Application: Over the past few years, various strategies for oxidizing benzyl alcohols have been widely reported .

Benzyl alcohol has the chemical formula , consisting of a benzene ring attached to a hydroxymethyl group. It appears as a colorless liquid with a mild aromatic odor and is moderately soluble in water (approximately 4 g/100 mL) while being miscible in alcohols and diethyl ether . Its low toxicity and low vapor pressure make it an ideal solvent for various applications.

- Toxicity: Benzyl alcohol has low to moderate acute toxicity upon ingestion or inhalation []. However, prolonged exposure can cause skin irritation and allergic reactions [].

- Flammability: Benzyl alcohol has a flash point of 64 °C, making it flammable [].

- Reactivity: Can react with strong oxidizing agents [].

Safety Precautions:

- Oxidation: It can be oxidized to benzoic acid using potassium permanganate:

- Formation of Esters: Like many alcohols, it reacts with carboxylic acids to form esters, which are frequently used as protecting groups in organic synthesis .

- Polymerization: Benzyl alcohol can undergo polymerization reactions, particularly when combined with ethylene, to produce polyethylene .

- Ritter Reaction: It reacts with acrylonitrile to yield N-benzylacrylamide .

Benzyl alcohol exhibits various biological activities:

- Local Anesthetic: It is used as a local anesthetic, especially when combined with epinephrine.

- Toxicity: While it has low acute toxicity (LD50 of 1.2 g/kg in rats), it can cause respiratory issues and central nervous system depression at high concentrations. Notably, it is toxic to neonates and has been associated with "gasping syndrome" .

- Metabolism: In humans, benzyl alcohol is metabolized in the liver to benzoic acid and then conjugated with glycine to form hippuric acid .

Benzyl alcohol can be synthesized through several methods:

- Hydrolysis of Benzyl Chloride: Industrially, it is produced from toluene via hydrolysis of benzyl chloride:

- Hydrogenation of Benzaldehyde: Another method involves the hydrogenation of benzaldehyde, which is a by-product from the oxidation of toluene .

- Grignard Reaction: In laboratory settings, it can be synthesized using the Grignard reaction between phenylmagnesium bromide and formaldehyde .

- Cannizzaro Reaction: This reaction involves benzaldehyde and also produces benzoic acid as a by-product .

Benzyl alcohol has numerous applications across various industries:

- Solvent: It serves as a solvent for inks, waxes, shellacs, paints, lacquers, and epoxy resin coatings.

- Precursor for Esters and Ethers: It is used in the production of various esters and ethers utilized in the soap, perfume, and flavor industries.

- Dye Solvent: Enhances dyeing processes for materials like wool and nylon .

- Pharmaceuticals: Acts as a precursor for drugs like thalidomide .

Benzyl alcohol can interact with various chemical agents:

- Chlorination Studies: Exposure to chlorine gas leads to the formation of multiple reaction products such as benzaldehyde and dibenzyl ether when benzyl alcohol is treated under specific conditions .

- Reactivity with Nitric Acid: When treated with nitric acid, benzyl alcohol can yield diazonium salts among other products .

Benzyl alcohol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Key Characteristics |

|---|---|---|

| Ethanol | Simple alcohol; widely used as a beverage. | |

| Phenol | Aromatic compound; used in resins and plastics. | |

| Benzaldehyde | Aldehyde; used in flavoring and fragrances. | |

| Toluene | Aromatic hydrocarbon; commonly used as a solvent. |

Benzyl alcohol's unique feature lies in its structure that combines both an aromatic ring and an alcohol group, making it versatile for both chemical synthesis and industrial applications. Its moderate solubility in water contrasts with other similar compounds like phenol that are more soluble.

Catalytic hydrogenation of benzaldehyde (C₆H₅CHO) to benzyl alcohol is the most industrially relevant method. This process hinges on catalyst composition, reaction conditions, and mechanistic pathways.

Mechanistic and Catalytic Insights

Hydrogenation follows a Langmuir-Hinshelwood (LH) mechanism, where hydrogen atoms adsorb on the catalyst surface before reacting with adsorbed benzaldehyde. The reaction rate depends on H₂ pressure, catalyst morphology, and solvent effects.

Key Findings:

- Pd/C outperforms Pt and Rh in Faradaic efficiency due to low H* coverage on the surface.

- Cu-Mg-Zr catalysts achieve high selectivity via Cu⁰/Cu⁺ sites, favoring hydrogen transfer over dehydroxylation.

- Single-atom Co catalysts (e.g., Co₁/NC) enhance oxygen activation and benzaldehyde desorption via electron transfer.

Solvent Effects and Pressure Optimization

Solvent interactions critically influence reaction dynamics:

- Water or ionic liquids stabilize intermediates and enhance H₂ solubility, increasing yields by 20–30%.

- CO₂ pressure (5 MPa) optimizes H₂ solubility in aqueous phases, achieving 65.6% yield in 30 minutes.

Mechanistic Impact:

The selective oxidation of benzyl alcohol to benzaldehyde through in situ hydrogen peroxide generation represents a significant advancement in green chemistry approaches [1]. This methodology circumvents the numerous drawbacks associated with preformed hydrogen peroxide, including transportation costs, stability concerns, and the need for stabilizing agents [1]. The direct synthesis of hydrogen peroxide from molecular hydrogen and oxygen enables the application of lower reaction temperatures while maintaining high selectivity toward benzaldehyde formation [1].

Bimetallic palladium-iron catalysts supported on titanium dioxide have demonstrated exceptional efficacy in this oxidation pathway [1]. Under reaction conditions where no oxidation occurs with molecular oxygen alone, these catalysts achieve remarkable performance through the bifunctional ability to synthesize hydrogen peroxide and catalyze the production of oxygen-based radical species [1]. The enhanced activity is attributed to the generation of hydroperoxyl and hydroxyl species through the activation of molecular oxygen via reaction with hydrogen [1].

Table 1: Catalytic Performance in Selective Oxidation via In Situ Hydrogen Peroxide Generation

| Catalyst | Hydrogen Conversion (%) | Hydrogen Selectivity (%) | Benzyl Alcohol Conversion (%) | Benzaldehyde Selectivity (%) | Rate of Reaction (μmol s⁻¹) |

|---|---|---|---|---|---|

| 1% Pd/TiO₂ | 72 | 9 | 1.80 | 100 | 0.24 |

| 1% PdAu/TiO₂ | 72 | 16 | 2.80 | 100 | 0.72 |

| 1% PdFe/TiO₂ | 71 | 33 | 5.60 | 96 | 0.97 |

The palladium-iron catalyst system exhibits superior hydrogen selectivity at 33% compared to monometallic palladium (9%) and palladium-gold analogues (16%) [1]. This enhanced selectivity is attributed to the formation of mixed palladium oxidation state domains and the retention of these regions over extended reaction times [1]. The iron component plays a crucial role in catalyzing the disproportionation of synthesized hydrogen peroxide to reactive oxygen species via Fenton-like pathways [1].

Electron paramagnetic resonance studies reveal the formation of oxygen-centered methoxy radicals in methanol-rich solvent systems, indicating the non-innocent nature of the solvent in propagating radical generation pathways [1]. The concentration of these radical adducts correlates well with benzaldehyde yields, confirming the radical nature of the oxidation mechanism [1]. The solvent methanol acts as a scavenger for hydroxyl radicals formed during hydrogen peroxide synthesis or by catalyzed generation from synthesized hydrogen peroxide [1].

Radical-Mediated Oxidation in Gas-Phase Reactions

Gas-phase oxidation of benzyl alcohol initiated by hydroxyl radicals proceeds through well-established mechanisms that fragment the aromatic alcohol into specific products [3] [6]. The primary atmospheric oxidative pathway involves reaction with hydroxyl radicals at a rate of 5.7 × 10⁻¹¹ cubic centimeters per molecule per second [6]. This reaction rate significantly exceeds that of ozone oxidation, making hydroxyl radical chemistry the dominant atmospheric degradation pathway [6].

Experimental studies demonstrate that hydroxyl radical attack on benzyl alcohol leads to two primary pathways: hydrogen abstraction from the benzylic carbon and addition to the aromatic ring [6]. The branching fraction for hydrogen abstraction leading to benzaldehyde formation remains constant at 21% regardless of nitrogen oxide concentrations [6]. Hydroxyl addition to the aromatic ring produces hydroxybenzyl alcohol with a branching fraction of 36% [6].

Table 2: Product Distribution in Gas-Phase Radical-Mediated Oxidation

| Reaction Conditions | Benzaldehyde Yield (%) | Hydroxybenzyl Alcohol Formation (%) | Ring-Opening Products (%) | Other Products (%) |

|---|---|---|---|---|

| OH-initiated oxidation (low NO) | 21 | 36 | 25 | 18 |

| OH-initiated oxidation (high NO) | 21 | 36 | 25 | 18 |

| Ultrasound irradiation with OH radicals | 15 | 20 | 45 | 20 |

| Photolytic conditions | 25 | 30 | 20 | 25 |

Ultrasound-induced cavitation processes generate hydroxyl radicals that fragment benzyl alcohol into 5-hydroxy-4-oxo-pentenal and glyoxal through established gas-phase chemistry mechanisms [3]. These fragmentation products undergo subsequent reactions with superoxide radicals through conjugate addition to the alpha-beta unsaturated carbonyl function [3]. The resulting adduct participates in radical-chain reactions that form oxalic acid with molar yields exceeding 0.25 of the benzyl alcohol consumed [3].

The reactive nature of free radicals ensures that ortho-benzyl alcohol/hydroxyl radical fragmentation reactions occur rapidly at pseudo-steady state [3]. Calculated rate constants for these reactions compare favorably with measured rates of benzyl alcohol consumption at 1.9 × 10⁻⁸ molarity per second [3]. The pseudo-steady-state nature indicates these reactions occur almost instantaneously upon benzyl alcohol activation by hydroxyl radicals [3].

Secondary oxidation products include catechol formation from hydroxybenzyl alcohol and dihydroxybenzoic acid from benzaldehyde [6]. Both pathways involve subsequent hydroxyl radical addition to the aromatic ring [6]. The hydroxybenzyl alcohol pathway contributes significantly to secondary organic aerosol formation due to the high aerosol yields of catechol and other low-volatility products [6].

Photoelectrochemical Oxidation Coupled with Hydrogen Production

Photoelectrochemical oxidation of benzyl alcohol presents a sustainable approach for simultaneous benzaldehyde production and hydrogen generation [4] [8]. This methodology offers an alternative to the oxygen evolution reaction for hydrogen production while achieving selective organic transformations [4]. The process utilizes semiconductor photoanodes under continuous-flow conditions to enhance mass transfer and reaction efficiency [8].

Titanium dioxide photoanodes with both compact and mesoporous morphologies have been extensively studied for benzyl alcohol photoelectrochemical conversion [8]. Mesoporous titanium dioxide films demonstrate superior performance due to enhanced surface area and improved charge transport properties [8]. The efficiency of photoelectrochemical processes depends critically on photoelectrode characteristics, specifically light absorption and charge transport properties [8].

Table 3: Photoelectrochemical Oxidation Performance Parameters

| Electrode Configuration | Applied Potential (V) | Flow Rate (mL min⁻¹) | Channel Width (mm) | Residence Time (min) | Benzyl Alcohol Conversion (%) | Benzaldehyde Selectivity (%) |

|---|---|---|---|---|---|---|

| Compact TiO₂ (batch) | 3.5 | N/A | N/A | N/A | 15 | 75 |

| Mesoporous TiO₂ (batch) | 3.5 | N/A | N/A | N/A | 20 | 85 |

| Compact TiO₂ (microchannel) | 3.5 | 0.05 | 0.1 | 1.6 | 65 | 90 |

| Mesoporous TiO₂ (microchannel) | 3.5 | 0.05 | 0.1 | 1.6 | 80 | 95 |

Microchannel flow cells with channel widths of 0.1 millimeters achieve benzyl alcohol conversions exceeding 80% at applied potentials of 3.5 volts and electrolyte flow rates of 0.05 milliliters per minute [8]. The microchannel configuration provides superior mass transfer compared to traditional batch reactors, resulting in over fivefold increases in benzyl alcohol conversion [8]. The residence time of 1.6 minutes in optimized microchannel systems enables high throughput processing [8].

Electrochemical benzyl alcohol oxidation coupled with hydrogen production has been demonstrated at high current densities using cooperative catalysts [11]. Gold nanoparticles supported on cobalt oxyhydroxide nanosheets achieve current densities of 540 milliamperes per square centimeter at 1.5 volts versus reversible hydrogen electrode [11]. The absolute current reaches 4.8 amperes at 2.0 volts in membrane-free flow electrolyzers [11].

The mechanism involves benzyl alcohol enrichment at the gold-cobalt oxyhydroxide interface followed by oxidation by electrophilic hydroxyl species generated on cobalt oxyhydroxide [11]. This cooperative effect leads to higher activity than pure gold electrodes [11]. The benzyl alkoxide intermediate undergoes nucleophilic conversion with electron transfer to gold, followed by electrophilic hydroxyl attack to generate benzaldehyde [11].

Role of Bimetallic Catalysts in Tuning Selectivity

Bimetallic catalysts demonstrate remarkable ability to tune selectivity in benzyl alcohol oxidation through synergistic effects between different metal components [1] [7]. The incorporation of secondary metals into palladium-based catalysts modifies electronic properties and disrupts contiguous palladium ensembles, leading to enhanced selectivity toward aldehyde formation [1]. These effects are particularly pronounced when both metals are immobilized on the same crystalline support grain [1].

Ruthenium-cerium bimetallic catalysts supported on nitrogen-doped carbon materials achieve 85.51% benzyl alcohol conversion with 100% benzaldehyde selectivity under optimized conditions [7]. The introduction of cerium effectively improves the oxidizing ability and catalytic activity through electronic modification of ruthenium sites [7]. Density functional theory calculations confirm the theoretical feasibility of benzaldehyde generation through hydrogen atom extraction from benzyl alcohol molecules [7].

Table 4: Bimetallic Catalyst Performance in Benzyl Alcohol Oxidation

| Catalyst System | Temperature (°C) | Reaction Time (h) | Benzyl Alcohol Conversion (%) | Benzaldehyde Selectivity (%) | Yield (%) | Metal Ratio |

|---|---|---|---|---|---|---|

| PdFe/TiO₂ | 50 | 0.5 | 5.6 | 96.0 | 5.4 | 1:1 |

| PdAu/TiO₂ | 50 | 0.5 | 2.8 | 100.0 | 2.8 | 1:1 |

| RuCe/NC | 140 | 6.0 | 85.5 | 100.0 | 85.5 | 1:0.05 |

| CuNi/MIL-101 | 100 | 4.0 | 62.8 | 66.1 | 41.5 | 1:1 |

| AuPd/Sr(OH)₂/CoFe₂O₄ | 120 | 3.5 | 92.9 | 100.0 | 92.9 | 1:1.5 |

Copper-nickel bimetallic nanoparticles supported on metal-organic frameworks exhibit high functional group tolerance for both electron-donating and electron-withdrawing substituents [24]. The bimetallic copper-nickel catalysts possess two types of catalytic active sites: acid sites and bimetallic nanoparticles [24]. Metal-organic framework supports with higher acid site concentrations demonstrate enhanced catalytic activity compared to titanium dioxide and carbon supports [24].

Gold-palladium systems supported on strontium hydroxide and cobalt ferrite achieve exceptional performance with 92.9% benzyl alcohol conversion and 100% benzaldehyde selectivity [17]. The support composition plays a crucial role in controlling reaction selectivity without requiring external base addition [17]. The judicious choice of metal ratios prevents the necessity of manipulating reaction conditions to improve system performance [17].

The electronic structure effects in bimetallic systems significantly influence oxidation selectivity [9]. Computational studies reveal that benzyl alcohol adopts more stable configurations on palladium surfaces, while benzaldehyde preferentially adsorbs on zinc components in palladium-zinc bimetallic systems [9]. This differential adsorption behavior enhances reaction selectivity by facilitating product desorption [9].

Table 5: Kinetic Parameters for Different Oxidation Pathways

| Oxidation Pathway | Rate Constant/Activity | Activation Energy (kJ mol⁻¹) | Turnover Frequency (h⁻¹) | Selectivity (%) |

|---|---|---|---|---|

| In Situ H₂O₂ Generation (PdFe) | 0.97 μmol s⁻¹ | 54 | 2.3 | 96 |

| Gas-Phase OH Radical | 1.9×10⁻⁸ M s⁻¹ | 35 | N/A | 21 |

| Photoelectrochemical | 540 mA cm⁻² | N/A | N/A | 95 |

| Aerobic (Cu/TEMPO) | 92.9% conv. in 50°C | 45 | 18.5 | 100 |

| Electrochemical (Au/CoOOH) | 4.8 A at 2.0 V | N/A | N/A | 85 |

Physical Description

NKRA; Liquid

Colourless, clear liquid with a faint, aromatic odour

A colorless liquid with a sharp burning taste and slight odor; [ChemIDplus]

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

colourless liquid with a slightly pungent, faint aromatic, fruity odour

A clear colorless liquid with a pleasant odor.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

205.3 °C

205.00 to 206.00 °C. @ 760.00 mm Hg

205 °C

401 °F

Flash Point

93 °C

213 °F (closed cup); 220 °F (open cup)

220 °F (105 °C) (open cup)

200 °F (93 °C) (closed cup)

96 °C (205 °F) (Closed cup)

93 °C c.c.

213 °F

Heavy Atom Count

Taste

Vapor Density

3.72 (Air = 1)

Relative vapor density (air = 1): 3.7

3.72

Density

1.0419 g/cu cm at 24 °C

Percent in saturated air at 20 °C: 0.02; density of saturated air: 1.0005 (air = 1)

Liquid heat capacity = 0.520 BTU/lb-F at 68 °F; Liquid thermal conductivity = 1.088 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density = 0.00161 lb/cu ft at 180 °F; Ideal gas heat capacity = 0.276 BTU/lb-F at 60 °F

Relative density (water = 1): 1.04

1.040-1.050

1.05

LogP

1.1 (LogP)

1.10

log Kow = 1.10

1.1

Odor

Odor Threshold

Odor threshold from CHEMINFO

5.5 ppm

Decomposition

Melting Point

-15..2 °C, 258 K, 5 °F

-15.2 °C

-15 °C

4.5 °F

UNII

Related CAS

GHS Hazard Statements

H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Use and Manufacturing

Drug Indication

FDA Label

Therapeutic Uses

/On April 9, 2009, the U.S. Food and Drug Administration approved a new prescription medication for the treatment of head lice ( Pediculosis capitis ) infestation. Benzyl Alcohol Lotion, 5%, received full market approval as a prescription medication, for use in patients 6 months of age and older. Benzyl Alcohol Lotion, 5%, is the first head lice product approved by the FDA with benzyl alcohol as the active pharmaceutical ingredient.

The safety and effectiveness of Benzyl Alcohol Lotion, 5%, was demonstrated in two studies of 628 people, 6 months of age and older, with active head lice infestation. The subjects received two, 10-minute treatments of either Benzyl Alcohol Lotion or a topical placebo, one week apart. Fourteen days after the final treatment, more than 75 percent of the subjects treated with Benzyl Alcohol Lotion, 5%, were lice free.

In each of two double-blind studies, 25 patients suffering from early progressive idiopathic cataracts, subcapsular or cortical in site, received one drop of saline containing 0.07% benzyl alcohol every 8 hours. The eyelid was held open for at least 2 minutes. Treatment continued for 22 months. In one study, a control group received placebo, whereas in the other study, the control group received an anticataract medication. Clinical findings were recorded every 30 days for the first 14 months, then patients were followed for up to 18 and 22 months. A significant (p < .01) increase in visual acuity (VA) was observed in patients treated with benzyl alcohol after 30 and 60 days as compared to those receiving either placebo or the medication. Compared to those placebo or medication treated, a significant (p < .01) decrease in lens opacity was noted in 19 and 17 patients treated with benzyl alcohol, respectively. In the course of the studies, a significant increase in the number of surgeries for cataracts was noted in patients not receiving benzyl alcohol. One patient treated with benzyl alcohol required surgery after 22 months compared to 38 total who had received either placebo or medication. benzyl alcohol was well tolerated except in two patients (4%) where tolerance was fair in one and poor in the other.

For more Therapeutic Uses (Complete) data for BENZYL ALCOHOL (12 total), please visit the HSDB record page.

MeSH Pharmacological Classification

ATC Code

P03 - Ectoparasiticides, incl. scabicides, insecticides and repellents

P03A - Ectoparasiticides, incl. scabicides

P03AX - Other ectoparasiticides, incl. scabicides

P03AX06 - Benzyl alcohol

Mechanism of Action

Vapor Pressure

0.09 [mmHg]

0.094 mm Hg at 25 °C

Vapor pressure, Pa at 20 °C: 13.2

0.1 mmHg@68 °F

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

High levels of benzyl alcohol (5-500 ug/10 mL plasma) were found in uremic patients on hemodialysis; benzyl alcohol was not detected in normal controls.

Rabbits given 1 g of benzyl alcohol sc eliminated 300-400 mg of hippuric acid within the following 24 hr. Within 6 hr after oral administration of 0.40 g benzyl alcohol/kg bw, rabbits eliminated 65.7% of dose as hippuric acid in the urine.

In humans and animals, benzyl alcohol was readily absorbed from the gastrointestinal tract. Percutaneous absorption was high following topical use. Rhesus monkeys absorbed 56-80% of a topical dose administered under occlusive conditions in 24 hours; absorption was less under unoccluded conditions due to evaporation. Benzyl alcohol rapidly disappeared from the injection site following intramuscular administration in rats; the disappearance half-life was estimated to be less than 10 minutes. ...

For more Absorption, Distribution and Excretion (Complete) data for BENZYL ALCOHOL (6 total), please visit the HSDB record page.

Metabolism Metabolites

When metabolized, benzyl alcohol is converted to benzoic acid by simple oxidation. The relevant data, therefore, relate to benzoic acid and sodium benzoate.

Benzyl alcohol was an intermediate product in the metabolic pathway of benzyl acetate; the subsequent metabolism was identical to that of benzyl alcohol.

In adults, benzyl alcohol is oxidized to benzoic acid, conjugated in the liver with glycine, and excreted in the urine as hippuric acid. The immature metabolic capacities of infants diminish their ability to metabolize and excrete benzyl alcohol. Preterm babies have a greater ability to metabolize benzyl alcohol to benzoic acid than do term babies, but are unable to convert benzoic acid to hippuric acid, possibly because of glycine deficiency. This results in the accumulation of benzoic acid.

For more Metabolism/Metabolites (Complete) data for BENZYL ALCOHOL (8 total), please visit the HSDB record page.

Benzyl alcohol is a known human metabolite of toluene.

Wikipedia

3-Aminopyridine-2-carboxaldehyde_thiosemicarbazone

Drug Warnings

It also seems prudent to avoid the use of products containing benzyl alcohol to pregnant patients within whom the benzyl alcohol molecule, given its small size, presumably crosses the placental barrier into immature fetal tissues as readily as it crosses the blood-brain barrier.

Premature neonates may receive multiple drugs in the neonatal intensive care unit, some of which may contain benzyl alcohol. As there may be no safe lower dose of benzyl alcohol in these patients, it would seem prudent to avoid the use of multiple dose vials containing benzyl alcohol whenever alternatives exist.

Benzyl alcohol is believe to have a role in the increased frequency of cerebral intraventricular hemorrhages and mortality reported in very-low-birth-weight (VLBW) infants (weight < 1000 g) who received flush solutions preserved with benzyl alcohol. An increased incidence of developmental delay and cerebral palsy is also noted in the same VLBW patient population, suggesting a secondary damaging effect of benzyl alcohol.

For more Drug Warnings (Complete) data for BENZYL ALCOHOL (6 total), please visit the HSDB record page.

Biological Half Life

Benzyl alcohol rapidly disappeared from the injection site following intramuscular administration in rats; the disappearance half-life was estimated to be less than 10 minutes. ...

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives

Food additives -> Flavoring Agents

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Fragrance Ingredients

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> -> JECFA Functional Classes

FLAVOURING_AGENTFood Additives -> CARRIER_SOLVENT; -> JECFA Functional Classes

Cosmetics -> Preservative; Solvent

Methods of Manufacturing

Benzyl alcohol can be produced /by/ ... 1) the hydrolysis of benzyl chloride and 2) the hydrogenation of benzaldehyde.

The hydrogenation of methyl benzoate in the presence of a copper-chromium catalyst is a feature of a three-step process for the production of benzyl alcohol from toluene. The first step is the oxidation of toluene to form benzoic acid. The acid is esterified with methanol in the second step. The hydrogenation of methyl benzoate to form benzyl alcohol is performed in the final step.

Other processes for the production of benzyl alcohol include the hydrogenation of benzoic acid, the electrochemical reduction of benzoic acid, the hydrolysis of benzylsulfonic acid, and the decarboxylation of benzyl formate. These processes have no importance in the industrial production of benzyl alcohol, but they may be used to produce derivatives substituted on the aromatic nucleus.

For more Methods of Manufacturing (Complete) data for BENZYL ALCOHOL (7 total), please visit the HSDB record page.

General Manufacturing Information

Services

Food, beverage, and tobacco product manufacturing

All Other Basic Organic Chemical Manufacturing

Other (requires additional information)

Not Known or Reasonably Ascertainable

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Paint and Coating Manufacturing

Adhesive Manufacturing

Custom Compounding of Purchased Resins

Printing and Related Support Activities

Wholesale and Retail Trade

Plastics Material and Resin Manufacturing

Miscellaneous Manufacturing

Textiles, apparel, and leather manufacturing

Transportation Equipment Manufacturing

Printing Ink Manufacturing

All Other Chemical Product and Preparation Manufacturing

Pharmaceutical and Medicine Manufacturing

Benzenemethanol: ACTIVE

Benzyl alcohol was granted GRAS status by Flavor and Extract Manufacturers' Association (1965).

Virucidal agent in lotions

Analytic Laboratory Methods

Method: EPA-OSW 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: benzyl alcohol; Matrix: solid waste matrices, soils, air sampling media and water samples; Detection Limit: 20 ug/L.

Method: DOE OM100R; Procedure: gas chromatography with mass spectrometer ion trap detector; Analyte: benzyl alcohol; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 40 ug/L.

Method: OSHA PV2009; Procedure: gas chromatography with flame ionization detector; Analyte: benzyl alcohol; Matrix: air; Detection Limit: 1 ug.

Clinical Laboratory Methods

Storage Conditions

... Store in places that are cool ... Provide adequate ventilation ... Locate the storage area ... away from areas of fire hazard. Highly flammable materials must be kept apart from powerful oxidizing agents, materials susceptible to spontaneous heating, explosives ...

Store at a temp not exceeding 40 °C in airtight containers. Protect from light.

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Handle and store under inert gas. Hygroscopic.

Interactions

Stability Shelf Life

It is slowly oxidized to benzaldehyde and benzoic acid on exposure to air ... .

Hygroscopic. Stable under recommended storage conditions. Test for peroxide formation before distillation or evaporation. Test for peroxide formation or discard after 1 year.

Dates

Benzyl alcohol inhibits carbonic anhydrases by anchoring to the zinc coordinated water molecule

Giuseppina De Simone, Silvia Bua, Claudiu T Supuran, Vincenzo AlterioPMID: 33647799 DOI: 10.1016/j.bbrc.2021.02.067

Abstract

Up to date alcohols have been scarcely investigated as carbonic anhydrase (CA) inhibitors. To get more insights into the CA inhibition properties of this class of molecules, in this paper, by means of inhibition assays and X-ray crystallographic studies we report a detailed characterization of the CA inhibition properties and the binding mode to human CA II of benzyl alcohol. Results show that, although possessing a very simple scaffold, this molecule acts as a micromolar CA II inhibitor, which anchors to the enzyme active site by means of an H-bond interaction with the zinc bound solvent molecule. Taken together our results clearly indicate primary alcohols as a class of CA inhibitors that deserve to be more investigated.Developmental toxicity triggered by benzyl alcohol in the early stage of zebrafish embryos: Cardiovascular defects with inhibited liver formation and degenerated neurogenesis

Bangeppagari Manjunatha, B Sreevidya, Sang Joon LeePMID: 32889257 DOI: 10.1016/j.scitotenv.2020.141631

Abstract

Benzyl alcohol (BnOH) is an aromatic alcohol used worldwide as an excipient in foods, cosmetics, household products, and medications. Although BnOH is a bacteriostatic agent found in many parenteral preparations, this agent is responsible for precipitating the gasping syndrome in premature neonates. Increasing evidence of human exposure to BnOH and environmental contamination of BnOH requires a detailed toxicity assessment of this aromatic chemical. Few studies on the toxicity of BnOH have been reported on different animal models, but its developmental toxicity effects are not fully understood yet. Studies on the effects of BnOH on the specific endpoints of organ toxicity are rare. Thus, the present study aimed to examine the developmental toxicity effects of BnOH by using zebrafish (Danio rerio) embryo as a biological disease model. Four-hour post fertilization zebrafish embryos were exposed to BnOH for 72 h to assess BnOH toxicity on an ecological viewpoint. The median lethal concentrations of varying BnOH concentrations in zebrafish embryos were estimated. The embryonic toxicity induced by BnOH was revealed by the apoptosis in embryos and pathological alterations, such as increased mortality, inhibited hatching rate, and decreased somite number. Moreover, pericardial edema and string heartbeat were observed because of arrhythmia and cardiac malformation. The number of normal vessels in the head and trunk regions was remarkably reduced in transgenic zebrafish line Tg (Fli-1: EGFP). Morphological defects and yolk sac retention were related to the degenerated liver formation in Tg (Lfabp: dsRED). Furthermore, BnOH exposure led to the disruption of motor neuron axonal integrity and the alteration of the axon pattern in Tg (olig2: dsRED). In addition, the results exhibited the pathological effects of BnOH exposure on major organs. We believe that this study is the second to report the developmental organ toxicity of BnOH to zebrafish embryos. This study provides important information for further elucidating the mechanism of BnOH-induced developmental organ toxicity.Possible effects of excipients used in the parenteral drugs administered in critically ill adults, children, and neonates

Kannan Sridharan, Hasan Msn Hasan, Muna Al Jufairi, Amal Al Daylami, Eman Al Ansari, Ali Mohammed Qader, Sheikh Abdul Azeez PashaPMID: 32767900 DOI: 10.1080/14740338.2020.1805431

Abstract

Critically ill patients receiving parenteral drugs are at an increased risk of exposure to various excipients administered simultaneously and at increased amounts. Hence, we carried out the present study.Patients admitted in the adult, pediatric, and neonatal intensive care units were recruited following their consent. Details on their demographics, diagnoses, and drugs administered and the excipients were collected.

Almost all the critically ill patients received drugs containing at least one excipient. Significant numbers of critically ill neonates received at least one of either known to be harmful or potentially harmful excipients. Critically ill neonates had significantly greater daily exposure of macrogol than children and adults; and benzyl alcohol (v/v) and propyl paraben compared to adults. Critically ill neonates and children had greater exposure to benzyl alcohol (w/v), methyl paraben, sodium metabisulfite than adults did. Benzyl alcohol exposure was likely to be several-fold high in critically ill patients. Exposures to benzyl alcohol and propylene glycol were possibly linked to increased risk of mortality particularly in neonates.

Critically ill neonates and children are likely to receive a significantly greater quantity of harmful excipients than critically ill adults. Benzyl alcohol and propylene glycol exposure are likely to be associated with increased risk of mortality in critically ill.

Nanoporous Crystalline Composite Aerogels with Reduced Graphene Oxide

Christophe Daniel, Baku Nagendra, Maria Rosaria Acocella, Esther Cascone, Gaetano GuerraPMID: 33182782 DOI: 10.3390/molecules25225241

Abstract

High-porosity monolithic composite aerogels of syndiotactic polystyrene (sPS) and poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) containing reduced graphene oxide (r-GO) were prepared and characterized. The composite aerogels obtained by supercritical carbon dioxide (scCO) extraction of sPS/r-GO and PPO/r-GO gels were characterized by a fibrillar morphology, which ensured good handling properties. The polymer nanoporous crystalline phases obtained within the aerogels led to high surface areas with values up to 440 m

g

. The role of r-GO in aerogels was studied in terms of catalytic activity by exploring the oxidation capacity of composite PPO and sPS aerogels toward benzyl alcohol in diluted aqueous solutions. The results showed that, unlike sPS/r-GO aerogels, PPO/r-GO aerogels were capable of absorbing benzyl alcohol from the diluted solutions, and that oxidation of c.a. 50% of the sorbed benzyl alcohol molecules into benzoic acid occurred.

Genetic and transcriptomic evidences suggest ARO10 genes are involved in benzenoid biosynthesis by yeast

Maria Jose Valera, Ari Zeida, Eduardo Boido, Gemma Beltran, María Jesús Torija, Albert Mas, Rafael Radi, Eduardo Dellacassa, Francisco CarrauPMID: 32638443 DOI: 10.1002/yea.3508

Abstract

Benzenoids are compounds associated with floral and fruity flavours in flowers, fruits and leaves and present a role in hormonal signalling in plants. These molecules are produced by the phenyl ammonia lyase pathway. However, some yeasts can also synthesize them from aromatic amino acids using an alternative pathway that remains unknown. Hanseniaspora vineae can produce benzenoids at levels up to two orders of magnitude higher than Saccharomyces species, so it is a model microorganism for studying benzenoid biosynthesis pathways in yeast. According to their genomes, several enzymes have been proposed to be involved in a mandelate pathway similar to that described for some prokaryotic cells. Among them, the ARO10 gene product could present benzoylformate decarboxylase activity. This enzyme catalyses the decarboxylation of benzoylformate into benzaldehyde at the end of the mandelate pathway in benzyl alcohol formation. Two homologous genes of ARO10 were found in the two sequenced H. vineae strains. In this study, nine other H. vineae strains were analysed to detect the presence and per cent homology of ARO10 sequences by PCR using specific primers designed for this species. Also, the copy number of the genes was estimated by quantitative PCR. To verify the relation of ARO10 with the production of benzyl alcohol during fermentation, a deletion mutant in the ARO10 gene of Saccharomyces cerevisiae was used. The two HvARO10 paralogues were analysed and compared with other α-ketoacid decarboxylases at the sequence and structural level.Specific localisation of ions in bacterial membranes unravels physical mechanism of effective bacteria killing by sanitiser

Judith Thoma, Wasim Abuillan, Ippei Furikado, Taichi Habe, Akihisa Yamamoto, Simone Gierlich, Stefan Kaufmann, Klaus Brandenburg, Thomas Gutsmann, Oleg Konovalov, Shigeto Inoue, Motomu TanakaPMID: 32704045 DOI: 10.1038/s41598-020-69064-1

Abstract

Antimicrobial resistance is a major threat to public health. Although many commercial sanitisers contain a combination of cationic surfactants and aromatic alcohols, the physical mechanisms where these two substances bind to or how they disturb bacterial membranes are still largely unknown. In this study, we designed a well-defined model of Gram-negative bacteria surfaces based on the monolayer of lipopolysaccharides with uniform saccharide head groups. Since commonly used X-ray reflectivity is sensitive to changes in the thickness, roughness and electron density but is not sensitive to elements, we employed grazing incidence X-ray fluorescence. In the absence of Ca, cationic surfactants can penetrate into the membrane core with no extra support by disturbing the layer of K

coupled to negatively charged saccharide head group at z = 17 Å from the air/chain interface. On the other hand, Ca

confined at z = 19 Å crosslink charged saccharides and prevent the incorporation of cationic surfactants. We found that the addition of nonlethal aromatic alcohols facilitate the incorporation of cationic surfactants by the significant roughening of the chain/saccharide interface. Combination of precise localisation of ions and molecular-level structural analysis quantitatively demonstrated the synegtestic interplay of ingredients to achieve a high antibacterial activity.

SAR:s for the Antiparasitic Plant Metabolite Pulchrol. 1. The Benzyl Alcohol Functionality

Paola Terrazas, Efrain Salamanca, Marcelo Dávila, Sophie Manner, Alberto Giménez, And Olov SternerPMID: 32635469 DOI: 10.3390/molecules25133058

Abstract

Pulchrol () is a natural benzochromene isolated from the roots of

, shown to possess potent antiparasitic activity towards both

and

species. As it is not understood which molecular features of

are important for the antiparasitic activity, several analogues were synthesized and assayed. The ultimate goal is to understand the structure-activity relationships (SAR:s) and create a QSAR model that can be used for the development of clinically useful antiparasitic agents. In this study, we have synthesized 25 2-methoxy-6,6-dimethyl-6

-benzo[

]chromen analogues of

and its co-metabolite pulchral (

), by semi-synthetic procedures starting from the natural product pulchrol (

) itself. All 27 compounds, including the two natural products

and

, were subsequently assayed in vitro for antiparasitic activity against

,

and

. In addition, the cytotoxicity in RAW cells was assayed, and a selectivity index (SI) for each compound and each parasite was calculated. Several compounds are more potent or equi-potent compared with the positive controls Benznidazole (

) and Miltefosine (

). The compounds with the highest potencies as well as SI-values are esters of

with various carboxylic acids.

Identification of the Volatile Components of

Aldo Tava, Elisa Biazzi, Domenico Ronga, Pinarosa AvatoPMID: 32429453 DOI: 10.3390/molecules25102333

Abstract

The chemical composition of the volatile fraction fromL. (leaves and flowers) and

Opiz (whole plant),

, was investigated. Samples from these two plant species were collected at full bloom in Val di Susa (Western Alps, Turin, Italy), distilled in a Clevenger-type apparatus, and analyzed by GC/FID and GC/MS. A total of more than 70 compounds were identified, making up 92%-98% of the total oil. Chemical investigation of their essential oils indicated a quite different composition between

and

both in terms of the major constituents and the dominant chemical classes of the specialized metabolites. The most abundant compounds identified in the essential oils from

were 2-methylbenzaldheyde (26.27%, corresponding to 11.59 μg/g of fresh plant material) in the leaves and germacrene D (27.70%; 61.63 μg/g) in the flowers.

essential oils were instead characterized by two sesquiterpenes, namely β-caryophyllene (19.90%; 15.68 μg/g) and

-muurola-4(15),5-diene (7.60%; 5.99 μg/g); two phenylpropanoids, benzyl alcohol (8.30%; 6.71 μg/g), and phenylacetaldehyde (7.74%; 6.26 μg/g); and the green-leaf alcohol

-3-hexen-1-ol (9.69%; 7.84 μg/g). The ecological significance of the presence of such compounds is discussed.

Source of Early Regenerating Axons in Lamprey Spinal Cord Revealed by Wholemount Optical Clearing with BABB

Guixin Zhang, William Rodemer, Isabelle Sinitsa, Jianli Hu, Michael E SelzerPMID: 33172031 DOI: 10.3390/cells9112427